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Compound of Interest

Compound Name: 2-(Formylamino)pyridine

Cat. No.: B1334328 Get Quote

A Spectroscopic Showdown: 2-
(Formylamino)pyridine vs. 2-Aminopyridine
A comprehensive guide for researchers, scientists, and drug development professionals on the

distinct spectroscopic signatures of 2-(Formylamino)pyridine and its precursor, 2-

Aminopyridine. This guide provides a detailed comparison of their NMR, FT-IR, UV-Vis, and

Mass Spectrometry data, supported by experimental protocols.

The introduction of a formyl group to 2-aminopyridine significantly alters its electronic and

structural properties, leading to distinct spectroscopic characteristics. Understanding these

differences is crucial for reaction monitoring, quality control, and the characterization of novel

compounds in drug discovery and materials science. This guide offers a side-by-side

comparison of the key spectroscopic data for these two compounds.

At a Glance: Key Spectroscopic Differences
The primary differentiator between 2-(Formylamino)pyridine and 2-aminopyridine is the

presence of the formyl group (-CHO) in the former. This functional group introduces a carbonyl

(C=O) bond and an amide linkage, which profoundly influence the spectroscopic output. In

contrast, 2-aminopyridine is characterized by its primary amine (-NH2) group attached to the

pyridine ring.
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The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-

IR, UV-Vis, and Mass Spectrometry for 2-(Formylamino)pyridine and 2-aminopyridine.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Proton Assignment

2-

(Formylamino)pyridi

ne Chemical Shift (δ,

ppm)

2-Aminopyridine

Chemical Shift (δ,

ppm)

Key Differences

Formyl Proton (-CHO) ~8.4 (s) -
Presence of a

downfield singlet.

Amide Proton (-NH) ~8.3 (br s) ~4.5 (br s, -NH₂)

Significant downfield

shift due to the

electron-withdrawing

formyl group.

Pyridine H6 ~8.2 (d) ~8.1 (d) Minor downfield shift.

Pyridine H4 ~7.7 (t) ~7.4 (t)
Noticeable downfield

shift.

Pyridine H5 ~7.1 (t) ~6.6 (t)
Significant downfield

shift.

Pyridine H3 ~7.0 (d) ~6.6 (d)
Significant downfield

shift.

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
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Carbon Assignment

2-

(Formylamino)pyridi

ne Chemical Shift (δ,

ppm)

2-Aminopyridine

Chemical Shift (δ,

ppm)

Key Differences

Carbonyl Carbon (-

C=O)
~160 -

Presence of a

downfield carbonyl

signal.

Pyridine C2 ~151 ~158

Upfield shift due to the

amide nitrogen's

resonance effect.

Pyridine C6 ~148 ~148 Minimal change.

Pyridine C4 ~139 ~138 Minor downfield shift.

Pyridine C5 ~121 ~114
Significant downfield

shift.

Pyridine C3 ~115 ~109
Significant downfield

shift.

Table 3: FT-IR Spectroscopic Data (KBr Pellet)
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Vibrational Mode

2-

(Formylamino)pyridi

ne Wavenumber

(cm⁻¹)

2-Aminopyridine

Wavenumber (cm⁻¹)
Key Differences

N-H Stretch ~3250-3150 (amide)

~3440 & ~3300

(asymm. & symm. -

NH₂)

Shift from two distinct

primary amine

stretches to a broader

amide N-H stretch.[1]

C=O Stretch (Amide I) ~1690-1670 -
Strong, characteristic

carbonyl absorption.

N-H Bend (Amide II) ~1580-1560
~1630-1610 (-NH₂

scissoring)

Shift in the position

and nature of the N-H

bending vibration.[1]

C-N Stretch ~1300-1250 ~1330-1260
Position influenced by

the amide linkage.[1]

Aromatic C=C/C=N

Stretch
~1600-1400 ~1600-1430

Ring vibrations are

present in both but

can be subtly shifted.

Table 4: UV-Vis Spectroscopic Data (in Ethanol)
Compound λmax (nm) Molar Absorptivity (ε) Electronic Transition

2-

(Formylamino)pyridine
~245, ~285 -

π → π* and n → π*

transitions of the

pyridine ring and

formyl group.

2-Aminopyridine ~234, ~297 log ε ≈ 4.1, log ε ≈ 3.6

π → π* and n → π*

transitions of the

aminopyridine

chromophore.[2]

Table 5: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (M⁺)
Key Fragment Ions

(m/z)

Fragmentation

Pattern

2-

(Formylamino)pyridine
122 94, 93, 66

Loss of CO (M-28) to

form the 2-

aminopyridine radical

cation is a primary

fragmentation

pathway. Further

fragmentation of the

pyridine ring.

2-Aminopyridine 94 67, 66, 40

Loss of HCN (M-27)

from the pyridine ring

is a characteristic

fragmentation.[3]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully

dissolved.

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

Acquisition Parameters for ¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.
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Spectral Width: 0-12 ppm.

Acquisition Parameters for ¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decay (FID). Chemical shifts are referenced to the residual

solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade

potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Transfer the mixture to a pellet-pressing die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or

translucent pellet.

Instrument: A Fourier-Transform Infrared Spectrometer.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Collection: Record a background spectrum of the empty sample compartment. Then,

place the KBr pellet in the sample holder and record the sample spectrum. The final

spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation:

Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or

methanol) of a known concentration (e.g., 1 mg/mL).

Perform serial dilutions to obtain a final concentration that gives an absorbance reading

between 0.1 and 1.0 (typically in the range of 10⁻⁴ to 10⁻⁵ M).

Instrument: A dual-beam UV-Vis spectrophotometer.

Acquisition Parameters:

Wavelength Range: 200-400 nm.

Scan Speed: Medium.

Slit Width: 1.0 nm.

Data Collection:

Use a matched pair of quartz cuvettes (1 cm path length).

Fill one cuvette with the pure solvent to serve as the blank.

Fill the other cuvette with the sample solution.

Record the baseline with the blank in the sample and reference beams.

Place the sample cuvette in the sample beam and record the absorption spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the solid sample (typically <1 mg) into the

mass spectrometer via a direct insertion probe. The sample is then heated to induce

vaporization into the ion source.

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a

quadrupole or time-of-flight analyzer).

Ionization Parameters:

Electron Energy: 70 eV.

Source Temperature: 150-250 °C (adjusted to ensure sample volatilization without thermal

decomposition).

Mass Analysis: The generated ions are accelerated and separated based on their mass-to-

charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, and the data is presented

as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualizing the Workflow
The logical workflow for the spectroscopic comparison of these two compounds can be

visualized as follows:
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Start: Obtain Samples
2-(Formylamino)pyridine & 2-Aminopyridine

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry (EI)

Data Analysis & Interpretation

Comparative Analysis of Spectroscopic Data
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Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic comparison of 2-(Formylamino)pyridine and

2-aminopyridine.

In conclusion, the formylation of 2-aminopyridine introduces significant and readily identifiable

changes across a range of spectroscopic techniques. The appearance of characteristic signals

for the formyl proton and carbonyl carbon in NMR, the strong amide I band in FT-IR, and the

distinct fragmentation pattern in mass spectrometry provide unambiguous evidence for the

structural modification. This guide serves as a valuable resource for the clear and confident

differentiation of these two important chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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